molecular formula C16H12N2O B2463059 4,5-diphenyl-1H-imidazole-2-carbaldehyde CAS No. 1465165-43-8

4,5-diphenyl-1H-imidazole-2-carbaldehyde

Cat. No.: B2463059
CAS No.: 1465165-43-8
M. Wt: 248.285
InChI Key: BIUDTORHHCZWLD-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at positions 4 and 5, and an aldehyde group at position 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of benzil, benzaldehyde, and ammonium acetate in the presence of an acid catalyst. One common method is the one-pot condensation reaction where benzil and benzaldehyde react with ammonium acetate in glacial acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4,5-diphenyl-1H-imidazole-2-carboxylic acid.

    Reduction: 4,5-diphenyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

4,5-Diphenyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Imidazolecarboxaldehyde: Lacks the phenyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

    4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of phenyl groups, altering its reactivity and physical properties.

    4,5-Diphenyl-1H-imidazole:

Uniqueness: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde is unique due to the combination of its imidazole core, phenyl substituents, and reactive aldehyde group. This combination allows for diverse chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

4,5-diphenyl-1H-imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDTORHHCZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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